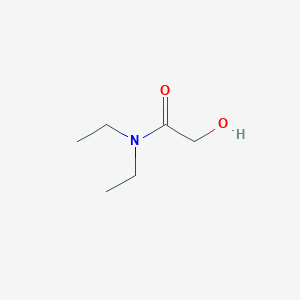

N,N-Diethyl-2-hydroxyacetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-2-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-7(4-2)6(9)5-8/h8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCCQWOCSZOHMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399767 | |

| Record name | N,N-Diethyl-2-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39096-01-0 | |

| Record name | N,N-Diethyl-2-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Diethyl-2-hydroxyacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N,N-Diethyl-2-hydroxyacetamide CAS number

An In-Depth Technical Guide to N,N-Diethyl-2-hydroxyacetamide (CAS: 39096-01-0) for Advanced Research and Development

Introduction

This compound, identified by the CAS Registry Number 39096-01-0 , is a specialized organic compound that serves as a critical reactant and intermediate in advanced chemical synthesis.[][2][3] While not a household name, this molecule is of significant interest to professionals in drug development and medicinal chemistry. Its unique structure, featuring a hydrophilic hydroxyl group and a tertiary amide, makes it a valuable building block for modifying the physicochemical properties of pharmacologically active agents. This guide provides a comprehensive technical overview of this compound, detailing its properties, synthesis, applications, and safety protocols from the perspective of a senior application scientist.

Section 1: Core Physicochemical Properties and Identifiers

Precise identification and understanding of a compound's physical properties are foundational to its successful application in a laboratory setting. This compound is typically a colorless to yellow liquid under standard conditions.[][4] Its key identifiers and properties are summarized below for rapid reference and verification.

| Property | Value | Source(s) |

| CAS Number | 39096-01-0 | [2][3] |

| Molecular Formula | C6H13NO2 | [][3] |

| Molecular Weight | 131.17 g/mol | [][2][5] |

| IUPAC Name | This compound | [][5] |

| Synonyms | 2-Hydroxy-N,N-diethylacetamide, N,N-Diethylglycolamide | [2][3] |

| Appearance | Yellow liquid | [] |

| Boiling Point | 238 °C (lit.) | [][2] |

| Density | 1.009 g/mL at 25 °C (lit.) | [2][4] |

| Refractive Index | n20/D 1.457 (lit.) | [2][4] |

| Solubility | Soluble in water and most organic solvents. | [4] |

| SMILES | CCN(CC)C(=O)CO | [][2] |

| InChI Key | RZCCQWOCSZOHMQ-UHFFFAOYSA-N | [][2] |

Section 2: Synthesis Pathway and Mechanistic Considerations

The synthesis of this compound is typically achieved through the amidation of a glycolic acid derivative with diethylamine. The choice of the glycolic acid derivative (e.g., the acid itself, an ester like methyl glycolate, or an acyl chloride) dictates the necessary reaction conditions, such as the need for a coupling agent or acid scavenger.

From an application scientist's viewpoint, a common and scalable laboratory approach involves the reaction of an activated form of glycolic acid, such as an ester, with diethylamine. This method avoids the handling of more hazardous reagents like acyl chlorides and often provides high yields with straightforward purification.

Generalized Laboratory Synthesis Protocol

-

Reactor Setup: A round-bottom flask is charged with methyl glycolate (1.0 eq) and a suitable solvent such as ethanol or THF. The flask is equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: Diethylamine (1.1 to 1.5 eq) is added to the flask. The slight excess of the amine helps to drive the reaction to completion.

-

Reaction Execution: The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The causality here is that the increased temperature provides the necessary activation energy for the nucleophilic acyl substitution to occur, where the nitrogen of diethylamine attacks the electrophilic carbonyl carbon of the ester.

-

Workup and Purification: Upon completion, the solvent and excess diethylamine are removed under reduced pressure (rotary evaporation). The resulting crude oil is then purified, typically via vacuum distillation, to yield pure this compound.

This protocol is a self-validating system; the purity of the final product can be confirmed through standard characterization techniques like NMR spectroscopy and mass spectrometry, and its physical constants (boiling point, refractive index) should match the literature values presented in Section 1.

Caption: Generalized synthesis workflow for this compound.

Section 3: Core Applications in Research and Drug Development

The utility of this compound is primarily as a strategic reactant in multi-step synthesis, particularly within the pharmaceutical industry.

Prodrug Synthesis for Enhanced Bioavailability

A key documented application of this compound is its use as a reactant in the synthesis of phosphonate prodrugs.[] A prime example is its role in modifying the antiviral agent 9-[2-(Phosphonomethoxy)ethyl]adenine (PMEA).

Causality: Phosphonate drugs like PMEA are often highly polar and exhibit poor passive diffusion across the intestinal epithelium, leading to low oral bioavailability. To overcome this, a prodrug strategy is employed. By reacting this compound with the phosphonate group, a less polar, more lipophilic promoiety is attached. This masking of the polar phosphonate allows the resulting prodrug to be more readily absorbed in the gastrointestinal tract. Once absorbed into the bloodstream, endogenous enzymes cleave the promoiety, releasing the active PMEA drug at the site of action. This is a classic example of using chemical modification to overcome pharmacokinetic barriers.

Caption: Conceptual workflow of using a promoiety for enhanced bioavailability.

Intermediate for Amide Synthesis

Beyond specific prodrug applications, this compound is a versatile intermediate. Its hydroxyl group can be further functionalized, or the entire molecule can be seen as a stable, hydrophilic fragment for incorporation into larger structures. It is used in the synthesis of various amides that have applications in biochemistry and have been explored as peripheral benzodiazepine receptor effectors and herbicides.[6]

Analytical Internal Standards

The deuterated analog, this compound-D6, serves as an internal standard for analytical and pharmacokinetic studies.[7] In techniques like mass spectrometry, the known mass difference of the stable isotope-labeled standard allows for precise and accurate quantification of the non-labeled compound in complex biological matrices such as plasma or tissue samples.[7]

Section 4: Safety, Handling, and Storage

Ensuring laboratory safety is paramount. This compound is classified as an irritant and requires careful handling. The Globally Harmonized System (GHS) classifications and precautionary statements are summarized from authoritative sources.[2][5]

| Hazard Information | Details | Source(s) |

| Signal Word | Warning | [2] |

| Hazard Pictograms | GHS07 (Exclamation Mark) | [5] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][5] |

| Precautionary Codes | P261, P264, P280, P302+P352, P305+P351+P338 | [2][8] |

| Storage Class | 10 - Combustible liquids | [2] |

| WGK | WGK 3 (highly hazardous to water) | [2] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[4][8]

-

Personal Protective Equipment: Standard PPE is required. This includes safety glasses or goggles (eyeshields), chemical-resistant gloves, and a lab coat.[2] For operations where aerosolization is possible, a suitable respirator (e.g., type ABEK filter) should be used.[2]

-

First Aid: In case of skin contact, wash thoroughly with plenty of water.[8] If eye contact occurs, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[8] Seek medical attention if irritation persists.[8]

Storage Recommendations

Store the compound in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4] The container should be kept tightly closed to prevent moisture contamination and evaporation.[8]

Conclusion

This compound (CAS: 39096-01-0) is a specialized but highly valuable chemical intermediate. Its primary significance lies in its role as a hydrophilic building block and a key reactant in the synthesis of prodrugs designed to enhance the oral bioavailability of potent pharmaceutical agents. For researchers and drug development professionals, understanding its properties, synthesis, and safe handling is crucial for leveraging its full potential in creating next-generation therapeutics and other advanced chemical products. Its application underscores a fundamental principle of medicinal chemistry: the rational design of molecules to overcome biological barriers and improve therapeutic efficacy.

References

-

ChemBK. This compound. [Link]

-

Veeprho. N N Diethyl 2 Hydroxyacetamide | CAS 39096-01-0. [Link]

-

PubChem. This compound. [Link]

-

Veeprho. This compound-D6. [Link]

Sources

- 2. N,N-二乙基-2-羟基乙酰胺 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. chembk.com [chembk.com]

- 5. This compound | C6H13NO2 | CID 4137580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. veeprho.com [veeprho.com]

- 7. veeprho.com [veeprho.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

N,N-Diethyl-2-hydroxyacetamide chemical properties.

An In-Depth Technical Guide to the Chemical Properties and Applications of N,N-Diethyl-2-hydroxyacetamide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No: 39096-01-0), a versatile amide with significant applications in pharmaceutical development and chemical synthesis. We will move beyond a simple recitation of facts to explore the causality behind its properties and the practical considerations for its use in a research and development setting.

Core Molecular Identity and Physicochemical Profile

This compound, also known as N,N-Diethylglycolamide, is a tertiary amide characterized by a hydroxy group on the acetyl moiety. This unique combination of a hydrophilic alcohol and a polar amide group dictates its solubility and reactivity profile.

Chemical Structure

The molecular structure is fundamental to understanding its behavior. The presence of the hydroxyl group and the diethylamino group creates a molecule with specific steric and electronic properties.

Caption: 2D Structure of this compound.

Physicochemical Data

A precise understanding of a compound's physical properties is a prerequisite for its effective application in experimental design, particularly for reaction setup and purification protocols. The data below has been consolidated from multiple authoritative sources.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃NO₂ | PubChem[1], BOC Sciences[] |

| Molecular Weight | 131.17 g/mol | PubChem[1], Sigma-Aldrich |

| CAS Number | 39096-01-0 | PubChem[1], Sigma-Aldrich |

| Appearance | Colorless to yellowish liquid | ChemBK[3], BOC Sciences[] |

| Boiling Point | 238 °C (lit.) | Sigma-Aldrich |

| Density | 1.009 g/mL at 25 °C (lit.) | Sigma-Aldrich |

| Refractive Index (n20/D) | 1.457 (lit.) | Sigma-Aldrich |

| Solubility | Soluble in water and most organic solvents. | ChemBK[3] |

| Flash Point | 104.4 °C (219.9 °F) - closed cup | Sigma-Aldrich |

| SMILES | CCN(CC)C(=O)CO | PubChem[1], Sigma-Aldrich |

| InChI Key | RZCCQWOCSZOHMQ-UHFFFAOYSA-N | PubChem[1], Sigma-Aldrich |

Synthesis and Reactivity

Synthetic Pathway

A common laboratory-scale synthesis involves the hydrolysis of a corresponding acetamide precursor. This pathway is efficient and relies on readily available starting materials.

Causality of Experimental Choices:

-

Base-Catalyzed Hydrolysis: Sodium hydroxide (NaOH) is used to deprotonate the starting material, facilitating the nucleophilic attack required for hydrolysis.

-

Solvent: Ethanol serves as a suitable solvent that can dissolve both the organic starting material and the inorganic base.

-

Purification: A simple filtration step is often sufficient to isolate the product, leveraging its physical state and solubility differences from the reaction byproducts[3].

Caption: General workflow for the synthesis of this compound.

Core Reactivity

The reactivity is dominated by its two primary functional groups:

-

Tertiary Amide: The amide group is relatively stable but can be hydrolyzed under strong acidic or basic conditions. The nitrogen lone pair's delocalization into the carbonyl group reduces its basicity and nucleophilicity compared to a corresponding amine.

-

Primary Alcohol: The hydroxyl group is the most reactive site for many applications. It can be deprotonated to form an alkoxide, esterified, or oxidized. This hydroxyl functionality is key to its use as a building block in more complex molecules.

Applications in Drug Development and Research

The utility of this compound stems from its ability to act as a functionalized building block.

Prodrug Synthesis

A notable application is in the synthesis of phosphonate prodrugs.[] The compound serves as a reactant to modify active pharmaceutical ingredients (APIs) to enhance their pharmacokinetic properties.

Mechanism of Action: The core challenge with some antiviral agents, such as 9-[2-(Phosphonomethoxy)ethyl]adenine (PMEA), is poor oral bioavailability. By using this compound to create a prodrug, the polarity and membrane permeability of the API are altered. The prodrug moiety is designed to be cleaved in vivo by metabolic enzymes, releasing the active drug at the target site.

Caption: Role in enhancing oral bioavailability of antiviral agents.

Other Research Applications

-

Herbicides and Receptor Effectors: It is used in the synthesis of various amides that have demonstrated utility as herbicides and as effectors of peripheral benzodiazepine receptors.[4]

-

Analytical Standards: Deuterium-labeled versions, such as this compound-D6, are synthesized for use as internal standards in mass spectrometry and liquid chromatography to ensure accurate quantification of the parent compound in biological matrices.[5]

Experimental Protocol: NMR Spectroscopic Analysis

This protocol outlines a self-validating system for confirming the identity and purity of this compound using ¹H NMR spectroscopy.

Objective: To acquire a proton NMR spectrum to confirm the structural integrity and assess the purity of a synthesized or purchased batch of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound. Causality: This mass provides sufficient concentration for a strong signal-to-noise ratio without causing line broadening due to saturation.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., acetonitrile-d₃, as used in literature[6]) in a clean, dry NMR tube. Causality: A deuterated solvent is used to avoid large solvent peaks that would obscure the analyte signals. Acetonitrile-d₃ is a good choice for its ability to dissolve the compound and its distinct residual peak location.

-

Add a small amount of an internal standard (e.g., TMS, tetramethylsilane) if quantitative analysis is required. Causality: TMS provides a reference peak at 0 ppm for accurate chemical shift calibration.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent. Causality: The lock signal corrects for magnetic field drift during the experiment, ensuring high resolution.

-

Shim the magnetic field to optimize its homogeneity. Self-Validation: Proper shimming is validated by observing a sharp, symmetrical peak shape for the solvent or reference signal.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds). Causality: Multiple scans are averaged to improve the signal-to-noise ratio.

-

-

Data Analysis & Validation:

-

Chemical Shifts: Identify the characteristic peaks corresponding to the different proton environments in the molecule (e.g., ethyl groups -CH₂- and -CH₃, and the -CH₂- adjacent to the hydroxyl group).

-

Integration: The integral ratios of the peaks should correspond to the number of protons in each environment (e.g., a 4H:6H:2H ratio for the two ethyl CH₂, two ethyl CH₃, and the single hydroxy-adjacent CH₂). Self-Validation: Correct integration ratios strongly support the compound's identity.

-

Multiplicity: Analyze the splitting patterns (e.g., the ethyl protons should show a quartet and a triplet). Self-Validation: The observed splitting patterns must follow the n+1 rule, confirming the connectivity of adjacent protons.

-

Purity Assessment: The absence of significant unassignable peaks indicates high purity. Impurity peaks can be integrated to estimate their relative concentration.

-

Safety and Handling

This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

GHS Hazard Information

| Hazard Class | GHS Code | Description | Source(s) |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | PubChem[1], Sigma-Aldrich |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | PubChem[1], Sigma-Aldrich |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | PubChem[1], Sigma-Aldrich |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors[3].

-

Personal Protective Equipment:

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear suitable protective gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat or suitable protective clothing[3].

-

-

Emergency Procedures: In case of contact with eyes or skin, immediately rinse with plenty of water and seek medical advice[3].

References

-

This compound - Introduction. (2024). ChemBK. [Link]

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

N N Diethyl 2 Hydroxyacetamide | CAS 39096-01-0. Veeprho. [Link]

-

This compound-D6. Veeprho. [Link]

-

This compound (5) in acetonitrile-d3. ResearchGate. [Link]

Sources

N,N-Diethyl-2-hydroxyacetamide molecular weight.

An In-Depth Technical Guide to N,N-Diethyl-2-hydroxyacetamide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource on this compound, a versatile chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis, applications, and safety protocols associated with this compound. The information herein is synthesized from authoritative sources to ensure scientific integrity and provide field-proven insights.

Core Molecular and Physical Properties

This compound, also known as N,N-Diethylglycolamide, is a simple yet functionally significant organic molecule. Its structure, featuring a tertiary amide and a primary alcohol, dictates its chemical reactivity and utility as a building block in organic synthesis. The molecular weight of this compound is 131.17 g/mol [][2][3].

A summary of its key identifiers and physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 131.17 g/mol | [][2] |

| Molecular Formula | C₆H₁₃NO₂ | [][2][3] |

| CAS Number | 39096-01-0 | [][2][3][4] |

| IUPAC Name | This compound | [2] |

| Appearance | Colorless to yellowish liquid | [][4] |

| Boiling Point | 238 °C (lit.) | [][5] |

| Density | 1.009 g/mL at 25 °C (lit.) | [][5] |

| Refractive Index | n20/D 1.457 (lit.) | [4][5] |

| SMILES | CCN(CC)C(=O)CO | [][2] |

| InChI Key | RZCCQWOCSZOHMQ-UHFFFAOYSA-N | [][2] |

Molecular Structure Visualization

The structural arrangement of this compound is fundamental to its chemical behavior. The presence of a hydroxyl group offers a site for further functionalization, while the diethylamide group provides stability and influences solubility.

Caption: Figure 1: 2D Structure of this compound.

Synthesis Pathway and Protocol

The synthesis of this compound can be achieved through various methods. A common approach involves the hydrolysis of a related amide under basic conditions. This choice of reaction is predicated on the stability of the amide bond and the ability to selectively hydrolyze a precursor to introduce the desired hydroxyl group.

Synthesis via Hydrolysis

One documented method involves the reaction of diethyl acetamide with sodium hydroxide in an ethanol solvent.[4] This reaction proceeds via a nucleophilic acyl substitution mechanism.

Experimental Protocol:

-

Reactant Preparation: In a well-ventilated fume hood, prepare a solution of diethyl acetamide in ethanol within a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: Slowly add a solution of sodium hydroxide to the flask. The molar ratio should be carefully controlled to ensure complete reaction without promoting unwanted side reactions.

-

Reaction Condition: Heat the mixture to reflux and maintain this temperature for a duration determined by reaction monitoring (e.g., via Thin Layer Chromatography).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess base with a suitable acid.

-

Purification: The crude product is then subjected to filtration to remove any solid byproducts.[4] Further purification can be achieved through distillation or column chromatography to yield pure this compound.

Caption: Figure 2: General workflow for the synthesis of this compound.

Applications in Drug Development and Research

This compound serves as a crucial intermediate in several areas of pharmaceutical and chemical research.

-

Prodrug Synthesis: It is a key reactant in the synthesis of phosphonate prodrugs. A notable example is its use to enhance the oral bioavailability of the antiviral agent 9-[2-(Phosphonomethoxy)ethyl]adenine (PMEA).[] The hydroxyacetamide moiety is used to mask the highly polar phosphonate group, facilitating better absorption in the gastrointestinal tract.

-

Pharmaceutical Intermediates: The compound is widely used in the synthesis of molecules with potential biological activities, including anti-cancer, anti-viral, and anti-infective properties.[4]

-

Analytical Standards: A deuterium-labeled version, this compound-D6, is employed as an internal standard for analytical and pharmacokinetic studies, enabling precise quantification of the parent compound in biological matrices through mass spectrometry.[6]

-

Other Industrial Uses: Beyond pharmaceuticals, it finds application as an additive in cosmetics and personal care products for its moisturizing and skin-softening effects, and in the agricultural sector for preparing pesticides.[4][7]

Caption: Figure 3: Role in Enhancing Drug Bioavailability.

Analytical Characterization Workflow

To ensure the purity and identity of this compound, a series of analytical tests are required. This self-validating system confirms the structure and quantifies impurities. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are used to elucidate the molecular structure, while chromatographic methods like High-Performance Liquid Chromatography (HPLC) are employed to assess purity.

General Analytical Protocol:

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable deuterated solvent (for NMR, e.g., CDCl₃ or Acetonitrile-d3[8]) or mobile phase (for HPLC).

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. The resulting chemical shifts, integration values, and coupling patterns must be consistent with the known structure of this compound.

-

HPLC Analysis: Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV). The purity is determined by the peak area percentage of the main component.

-

Mass Spectrometry (MS): Determine the molecular weight of the compound. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight (131.17).

-

Certificate of Analysis (COA): Consolidate all data into a COA, confirming that the material meets the required specifications. Commercial suppliers often provide analytical data such as NMR, HPLC, and LC-MS.[9]

Caption: Figure 4: A typical workflow for the analytical characterization of the compound.

Safety, Handling, and Storage

This compound is classified as an irritant and requires careful handling to avoid exposure. Adherence to established safety protocols is mandatory.

GHS Hazard Information: [2]

| Hazard Class | Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[4][10]

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles or face shields, and a lab coat.[4][10]

-

Avoid contact with skin and eyes.[4] If contact occurs, rinse immediately and thoroughly with water and seek medical advice.[4][10]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[10][11]

Storage:

-

Store in a cool, dry, and well-ventilated place.[4]

-

Keep containers tightly sealed and away from sources of ignition and oxidizing agents.[4][10]

-

The compound is a combustible liquid.[10]

First Aid Measures:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[10]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]

-

Ingestion: Rinse mouth and then drink plenty of water. Do not induce vomiting. Seek immediate medical attention.[10]

Conclusion

This compound is a valuable chemical reagent with a well-defined profile. Its molecular weight of 131.17 g/mol and its bifunctional nature make it an important building block, particularly in the pharmaceutical industry for the development of prodrugs with enhanced bioavailability. Understanding its properties, synthesis, and handling requirements is essential for its safe and effective use in research and development settings.

References

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4137580, this compound. Retrieved from [Link]

-

Veeprho. (n.d.). N N Diethyl 2 Hydroxyacetamide | CAS 39096-01-0. Retrieved from [Link]

-

Veeprho. (n.d.). This compound-D6. Retrieved from [Link]

-

Chemicalbridge. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). This compound (5) in acetonitrile-d3. Retrieved from [Link]

Sources

- 2. This compound | C6H13NO2 | CID 4137580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. chembk.com [chembk.com]

- 5. N,N-二乙基-2-羟基乙酰胺 96% | Sigma-Aldrich [sigmaaldrich.cn]

- 6. veeprho.com [veeprho.com]

- 7. veeprho.com [veeprho.com]

- 8. researchgate.net [researchgate.net]

- 9. 39096-01-0|this compound|BLD Pharm [bldpharm.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Solubility of N,N-Diethyl-2-hydroxyacetamide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Physicochemical Properties of N,N-Diethyl-2-hydroxyacetamide

A foundational understanding of a compound's intrinsic properties is paramount to interpreting its solubility behavior. Below is a summary of the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃NO₂ | [2] |

| Molecular Weight | 131.17 g/mol | [2] |

| CAS Number | 39096-01-0 | [3] |

| Appearance | Colorless to yellowish liquid/oil | [4] |

| Melting Point | Approximately 23-26 °C | [4] |

| Boiling Point | Approximately 220-225 °C | [4] |

| Density | Approximately 1.009 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.457 (lit.) | [3] |

| Qualitative Solubility | Soluble in water and most organic solvents. Sparingly soluble in Chloroform, and slightly soluble in Methanol. | [4] |

Theoretical Framework for Amide Solubility

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. The presence of a hydroxyl group and an amide linkage allows for hydrogen bonding with protic solvents like water and alcohols. The diethyl groups, conversely, contribute to its lipophilicity, enabling dissolution in nonpolar organic solvents. The overall solubility in a given solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.

Caption: Workflow for the shake-flask solubility determination method.

3. Detailed Procedure:

-

Preparation of the Suspension:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a vial.

-

Pipette a known volume of the desired solvent into the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C for pharmaceutical applications).

-

Agitate the samples for a predetermined period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary experiment to determine the time to reach equilibrium is recommended.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved particles.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method. UV-Vis spectroscopy is often a straightforward choice if the compound has a suitable chromophore and does not interfere with the solvent's absorbance.

-

Quantification by UV-Vis Spectroscopy

1. Preparation of Standard Solutions:

- Prepare a stock solution of this compound of a known concentration in the solvent of interest.

- Perform a serial dilution of the stock solution to create a series of standard solutions of known concentrations.

2. Determination of λmax:

- Scan one of the standard solutions across a range of UV wavelengths to determine the wavelength of maximum absorbance (λmax).

3. Generation of a Calibration Curve:

- Measure the absorbance of each standard solution at the λmax.

- Plot a graph of absorbance versus concentration.

- Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.

4. Analysis of the Saturated Sample:

- Measure the absorbance of the diluted, filtered sample from the shake-flask experiment at the λmax.

- Use the equation from the calibration curve to calculate the concentration of the diluted sample.

- Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

Data Presentation and Interpretation

The determined solubility data should be presented in a clear and organized manner. A tabular format is recommended for easy comparison of solubility in different solvents and at various temperatures.

Example Data Table:

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Water | 25 | Experimental Value | Calculated Value |

| Water | 37 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Methanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

Regulatory Considerations in Drug Development

For pharmaceutical applications, solubility data is a cornerstone of the Biopharmaceutics Classification System (BCS). The ICH M9 guideline on BCS-based biowaivers provides a framework for classifying drug substances based on their solubility and permeability. According to these guidelines, a drug substance is considered "highly soluble" when the highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 °C. The experimental determination of solubility under these conditions is a regulatory expectation.

Conclusion

A comprehensive understanding of the solubility of this compound is essential for its effective application in research and drug development. While a comprehensive public database of its quantitative solubility is not currently available, this guide provides the theoretical background and detailed, field-proven experimental protocols to enable researchers to generate high-quality, reliable solubility data. By following the methodologies outlined herein, scientists can confidently characterize this important compound and make informed decisions in their discovery and development programs.

References

-

ChemBK. This compound. [Link]

-

PubChem. This compound. [Link]

-

International Council for Harmonisation. ICH Harmonised Tripartite Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of N,N-Diethyl-2-hydroxyacetamide

This guide provides a comprehensive overview of the core physical properties of N,N-Diethyl-2-hydroxyacetamide, tailored for researchers, scientists, and professionals in drug development. The information presented herein is synthesized from reputable chemical data sources and established scientific principles to ensure technical accuracy and practical relevance.

Introduction and Chemical Identity

This compound, also known as N,N-Diethylglycolamide, is an organic compound with the chemical formula C₆H₁₃NO₂.[1][2] It belongs to the amide functional group, featuring a hydroxy group attached to the acetamide backbone.[1] This unique structure, with both hydrophobic diethyl groups and a polar hydroxy group, imparts a versatile character to the molecule, making it soluble in water and a variety of organic solvents.[1][3] Its primary application is as a reactant in chemical synthesis, notably in the preparation of phosphonate prodrugs to enhance the oral bioavailability of antiviral agents.[]

Chemical Structure

The structural formula of this compound is fundamental to understanding its physical and chemical behavior.

Figure 1: 2D Chemical Structure of this compound

Tabulated Physical Properties

A summary of the key physical properties of this compound is provided below for quick reference. These values are compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃NO₂ | [1][2][][5] |

| Molecular Weight | 131.17 g/mol | [2][] |

| CAS Number | 39096-01-0 | [3][] |

| Appearance | Colorless to yellow liquid | [1][3][] |

| Boiling Point | 238 °C (lit.) | [][6] |

| Density | 1.009 g/mL at 25 °C (lit.) | [][6] |

| Refractive Index (n20/D) | 1.457 (lit.) | [3][6] |

| Melting Point | Approximately 23-26 °C | [3] |

| Flash Point | 104.4 °C (219.9 °F) - closed cup | |

| Solubility | Soluble in water and most organic solvents.[1][3] |

In-Depth Analysis of Physical Properties

Boiling Point

The boiling point of this compound is reported to be 238 °C at atmospheric pressure.[][6] This relatively high boiling point is attributed to the presence of the polar amide and hydroxyl groups, which lead to strong intermolecular hydrogen bonding. These interactions require a significant amount of energy to overcome, resulting in a higher boiling point compared to non-polar compounds of similar molecular weight.

Density

The density is consistently reported as 1.009 g/mL at 25 °C.[][6] This value being slightly greater than water is typical for small organic molecules containing oxygen and nitrogen atoms, which increase the molecular weight without a proportional increase in volume.

Solubility

This compound is soluble in water and most organic solvents.[1][3] The hydroxyl group and the amide functionality can form hydrogen bonds with water, accounting for its aqueous solubility. The diethyl groups and the carbon backbone provide lipophilic character, allowing for miscibility with a range of organic solvents. This dual solubility is a key property for its use as a versatile reactant and solvent in chemical synthesis.[1]

Refractive Index

The refractive index, a measure of how light propagates through the substance, is documented as 1.457 at 20 °C using the D-line of sodium.[3][6] This is a characteristic property useful for identification and purity assessment.

Experimental Determination of Physical Properties: A Methodological Overview

For the validation and characterization of this compound in a laboratory setting, the following standard protocols are recommended.

Boiling Point Determination (Distillation Method)

The boiling point can be accurately determined through simple distillation.

Protocol:

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place a small volume of this compound and a few boiling chips into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Record the temperature at which the liquid boils and a steady stream of condensate is collected in the receiving flask. This temperature is the boiling point.

-

Pressure Correction: If the atmospheric pressure is not at standard pressure (760 mmHg), a pressure correction should be applied to the observed boiling point.

Figure 2: Workflow for Boiling Point Determination

Density Measurement (Pycnometer Method)

A pycnometer provides a precise method for determining the density of a liquid.

Protocol:

-

Calibration: Weigh a clean, dry pycnometer. Fill it with deionized water of a known temperature and weigh it again.

-

Sample Measurement: Empty and dry the pycnometer. Fill it with this compound at the same temperature and weigh it.

-

Calculation: The density of the sample is calculated using the formula: Density = (mass of sample) / (volume of pycnometer) where the volume of the pycnometer is determined from the mass and known density of water at that temperature.

Refractive Index Measurement (Abbe Refractometer)

An Abbe refractometer is the standard instrument for this measurement.

Protocol:

-

Calibration: Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: Apply a few drops of this compound to the prism of the refractometer.

-

Measurement: Close the prism and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Reading: Read the refractive index from the scale. Ensure the temperature is controlled and recorded, as the refractive index is temperature-dependent.

Spectroscopic Data

While specific spectra are not publicly available in the initial search, typical spectroscopic data for a compound like this compound would be obtained using the following techniques for structural elucidation and confirmation. Some suppliers may provide this data upon request.[7]

-

¹H NMR (Proton Nuclear Magnetic Resonance): Would show characteristic signals for the ethyl groups (a quartet and a triplet), a singlet for the methylene group adjacent to the hydroxyl, and a broad singlet for the hydroxyl proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would display distinct peaks for the carbonyl carbon, the methylene carbon attached to the hydroxyl group, and the two different carbons of the ethyl groups.

-

IR (Infrared) Spectroscopy: Key absorption bands would be expected for the O-H stretch (broad, around 3400 cm⁻¹), the C=O stretch of the amide (around 1640 cm⁻¹), and C-N stretching.

-

MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak (M⁺) at m/z = 131, along with characteristic fragmentation patterns.

Safety and Handling

This compound is classified as an irritant.[2] It can cause skin and serious eye irritation, and may cause respiratory irritation.[2]

Precautionary Measures:

-

Handle in a well-ventilated area.[3]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.[3]

-

In case of contact, rinse immediately with plenty of water and seek medical advice.[3]

-

Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3]

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of physical properties that are crucial for its application in organic synthesis. This guide provides a detailed overview of these properties, along with standard methodologies for their experimental verification. Adherence to proper safety protocols is essential when handling this compound.

References

Sources

An In-Depth Technical Guide to N,N-Diethyl-2-hydroxyacetamide: Synthesis, Properties, and Applications in Drug Development and Research

Abstract

N,N-Diethyl-2-hydroxyacetamide, also known as N,N-diethylglycolamide, is a versatile organic compound with significant utility in pharmaceutical sciences, cosmetic formulations, and chemical synthesis. Its unique bifunctional nature, possessing both a hydrophilic hydroxyl group and a tertiary amide, imparts valuable physicochemical properties. This technical guide provides a comprehensive overview of its structural formula, synthesis protocols, core chemical and physical properties, and key applications. Particular emphasis is placed on its role as a critical intermediate in the design of biolabile prodrugs to enhance the oral bioavailability of carboxylic acid-containing therapeutic agents. Detailed experimental methodologies, spectroscopic characterization, and mechanistic insights are presented for researchers, scientists, and professionals in drug development.

Introduction and Core Concepts

This compound (CAS No. 39096-01-0) is a disubstituted amide derivative of glycolic acid. Its structure is characterized by a hydroxyacetyl group attached to a diethylamine moiety. This configuration creates a molecule with a distinct polarity profile: the hydroxyl group and the carbonyl oxygen are potent hydrogen bond acceptors, while the hydroxyl proton can act as a hydrogen bond donor, rendering the molecule soluble in water and most organic solvents.[1][2] The two ethyl groups on the nitrogen atom provide steric bulk and lipophilicity, influencing its reactivity and interaction with biological systems.

From a drug development perspective, the most compelling attribute of this molecule is its function as a promoiety for creating glycolamide esters. This strategy addresses a common challenge in pharmaceutical formulation: the poor oral bioavailability of many carboxylic acid drugs due to low lipophilicity and limited membrane permeability. By masking the ionizable carboxyl group with the this compound moiety, a more lipophilic, neutral ester is formed. This prodrug can more readily traverse biological membranes. The key to this strategy's success lies in the ester's designed instability in vivo; it remains stable in aqueous solutions but is rapidly cleaved by plasma esterases, such as cholinesterase, to release the active parent drug systemically.[3][4]

This guide will deconstruct the synthesis, characterization, and application of this pivotal molecule, providing the foundational knowledge required for its effective utilization in a research and development setting.

Physicochemical and Structural Data

A thorough understanding of the fundamental properties of this compound is essential for its handling, reaction setup, and application design.

Structural Formula and Identifiers

The structural representation of this compound is fundamental to understanding its chemical behavior.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| Synonyms | N,N-Diethylglycolamide, 2-Hydroxy-N,N-diethylacetamide | [6] |

| CAS Number | 39096-01-0 | [6] |

| Molecular Formula | C₆H₁₃NO₂ | [5][6] |

| Molecular Weight | 131.17 g/mol | [5][6] |

| Appearance | Colorless to yellowish liquid | [2][7] |

| Boiling Point | 238 °C (lit.) | [6][7] |

| Density | 1.009 g/mL at 25 °C (lit.) | [6] |

| Refractive Index (n20/D) | 1.457 (lit.) | [6] |

| Solubility | Soluble in water and most organic solvents | [2] |

| SMILES | CCN(CC)C(=O)CO | [8] |

| InChIKey | RZCCQWOCSZOHMQ-UHFFFAOYSA-N | [8] |

Synthesis and Characterization

The synthesis of this compound can be achieved through several routes. A common and reliable laboratory-scale method involves the nucleophilic substitution of a haloacetamide with a hydroxide source.

Experimental Protocol: Synthesis from 2-Bromo-N,N-diethylacetamide

This procedure details the hydrolysis of 2-bromo-N,N-diethylacetamide to yield the target compound. This method is advantageous due to the commercial availability of the starting material and the straightforward reaction conditions.[8]

Core Reaction: Br-CH₂-CON(C₂H₅)₂ + NaOH → HO-CH₂-CON(C₂H₅)₂ + NaBr

Materials and Equipment:

-

2-Bromo-N,N-diethylacetamide

-

1 M Sodium Hydroxide (NaOH) solution

-

Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with magnetic stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-bromo-N,N-diethylacetamide.

-

Hydrolysis: Add an excess of 1 M aqueous sodium hydroxide solution to the flask. The molar ratio should be sufficient to ensure complete reaction and neutralization of the HBr byproduct.

-

Reaction Execution: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. A typical reaction time is around 30 hours.[1]

-

Workup and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous phase multiple times with ethyl acetate to isolate the product.

-

Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water and salts. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethyl acetate. The resulting residue is this compound.

-

Purification (Optional): If required, the product can be further purified by vacuum distillation.

Diagram 2: Synthesis and Workup Workflow

Caption: General workflow for the synthesis and isolation of the target compound.

Spectroscopic Characterization

Structural confirmation is achieved through standard spectroscopic techniques. The following data are based on published literature values.[8]

Table 2: Spectroscopic Data for this compound

| Technique | Observed Signals and Interpretation |

| ¹H-NMR (CDCl₃) | δ 1.16 (3H, t, J = 7.2 Hz, -CH₃), δ 1.19 (3H, t, J = 7.2 Hz, -CH₃), δ 3.17 (2H, q, J = 7.2 Hz, -NCH₂-), δ 3.45 (2H, q, J = 7.2 Hz, -NCH₂-), δ 4.15 (3H, s, HO-CH₂-). The two distinct triplets and quartets for the ethyl groups indicate hindered rotation around the amide C-N bond, making the ethyl groups diastereotopic. |

| ¹³C-NMR (CDCl₃) | δ 13.08, 14.05 (-CH₃), δ 40.17, 40.66 (-NCH₂-), δ 59.87 (HO-CH₂-), δ 170.77 (C=O). The presence of two signals for the methyl and two for the methylene carbons confirms the restricted amide bond rotation at the NMR timescale. |

| Infrared (IR) (Neat) | 3407 cm⁻¹ (O-H stretch, broad), 2975 cm⁻¹ (C-H stretch, aliphatic), 1633 cm⁻¹ (C=O stretch, amide I band), 1076 cm⁻¹ (C-O stretch). The strong amide I band is characteristic of the tertiary amide carbonyl, and the broad O-H stretch confirms the presence of the hydroxyl group. |

Key Applications and Mechanisms of Action

The utility of this compound spans multiple scientific disciplines, primarily driven by its unique chemical structure.

Pharmaceutical Sciences: A Prodrug Intermediate

The principal application in drug development is its use as a promoiety to form glycolamide esters of carboxylic acid drugs. This prodrug approach is a validated strategy for enhancing oral bioavailability.[4]

Mechanism of Action:

-

Esterification: The parent drug, containing a carboxylic acid group (-COOH), is chemically linked to the hydroxyl group of this compound, forming an ester bond.

-

Increased Lipophilicity: The resulting prodrug is more lipophilic than the parent drug because the polar, ionizable carboxylic acid is replaced by a neutral, bulkier ester group. This enhances its ability to be absorbed across the lipid-rich membranes of the gastrointestinal tract.

-

Enzymatic Cleavage: After absorption into the bloodstream, the ester is rapidly hydrolyzed by plasma esterases (e.g., cholinesterase). This enzymatic action is highly efficient for N,N-disubstituted glycolamide esters.[3]

-

Drug Release: The hydrolysis cleaves the ester bond, releasing the active parent drug and the this compound promoiety, which is then metabolized and cleared.

The success of this approach is predicated on balancing chemical stability (to survive storage and the GI tract) with enzymatic lability (for rapid drug release in plasma). Studies have shown that N,N-diethylglycolamide esters exhibit an ideal profile: high stability in aqueous solutions but half-lives of mere minutes or even seconds in human plasma.[3][4]

Diagram 3: Prodrug Activation Pathway

Caption: Mechanism of oral bioavailability enhancement via a glycolamide ester prodrug.

Cosmetics and Personal Care

This compound is utilized in cosmetic and personal care products as a moisturizing and softening agent.[2]

Mechanism of Action (Humectancy): The moisturizing effect is attributed to its humectant properties. Humectants are hygroscopic substances that attract and retain water from the atmosphere and the deeper layers of the skin. The hydroxyl (-OH) and amide (-CONH-) groups in the molecule are polar and capable of forming multiple hydrogen bonds with water molecules. This action helps to hydrate the stratum corneum, the outermost layer of the skin, leading to improved softness, flexibility, and reduced flaking.

Other Applications

The compound also serves as an intermediate in the synthesis of various other biologically active molecules, including those with potential use as herbicides or as effectors of peripheral benzodiazepine receptors.[9] Its deuterated analogue, this compound-D6, is employed as an internal standard in mass spectrometry-based analytical and pharmacokinetic studies to ensure precise quantification.

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed when handling this compound.

-

Hazards: The compound is irritating to the eyes, respiratory system, and skin.[2][5]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety glasses or goggles).[2]

-

Handling: Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, and well-ventilated place, away from sources of ignition and strong oxidizing agents. Keep the container tightly sealed.[2]

-

First Aid: In case of eye or skin contact, immediately rinse with plenty of water and seek medical advice. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.

Conclusion

This compound is a molecule of significant scientific and commercial interest. Its well-defined physicochemical properties and straightforward synthesis make it an accessible and valuable tool for chemists. For drug development professionals, its role as a key building block for highly effective biolabile prodrugs offers a proven solution to the persistent challenge of poor oral bioavailability for carboxylic acid drugs. The principles of its design—balancing stability with controlled enzymatic cleavage—serve as an exemplary model in the field of prodrug chemistry. Continued exploration of its derivatives and applications is warranted and holds promise for future innovations in both pharmaceutical and material sciences.

References

-

Synthesis of model oxepin substrates for comparative two electron oxidation studies with cytochrome P450 and cerium ammonium nit. (2014). UNH Scholars' Repository. Available at: [Link]

-

Bundgaard, H., et al. (1987). Esters of N,N-Disubstituted 2-Hydroxyacetamides as a Novel Highly Biolabile Prodrug Type for Carboxylic Acid Agents. Journal of Medicinal Chemistry, 30(3), 451-454. Available at: [Link]

-

Bundgaard, H., & Nielsen, N. M. (1988). Glycolamide esters as a novel biolabile prodrug type for non-steroidal anti-inflammatory carboxylic acid drugs. International Journal of Pharmaceutics, 43(1-2), 101-110. Available at: [Link]

-

Nielsen, N. M., & Bundgaard, H. (1988). Glycolamide Esters as Biolabile Prodrugs of Carboxylic Acid Agents: Synthesis, Stability, Bioconversion, and Physicochemical Properties. Journal of Pharmaceutical Sciences, 77(4), 285-298. Available at: [Link]

-

Deconstructing 14-phenylpropyloxymetopon: minimal requirements for binding to mu opioid receptors. (2012). PMC. Available at: [Link]

-

Nielsen, N. M., & Bundgaard, H. (1988). Glycolamide esters as biolabile prodrugs of carboxylic acid agents: synthesis, stability, bioconversion, and physicochemical properties. PubMed. Available at: [Link]

-

Aitken, R. A., et al. (2016). Rotational barriers in five related amides. Canadian Journal of Chemistry. Available at: [Link]

-

Cao, F., et al. (2006). Prodrugs of Scutellarin: Ethyl, Benzyl and N,N-diethylglycolamide Ester Synthesis, Physicochemical Properties, Intestinal Metabolism and Oral Bioavailability in the Rats. PubMed. Available at: [Link]

-

This compound - Introduction. ChemBK. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

N N Diethyl 2 Hydroxyacetamide | CAS 39096-01-0. Veeprho. Available at: [Link]

Sources

- 1. scholars.unh.edu [scholars.unh.edu]

- 2. Synthesis and Bioactivity Characterization of Scutellarein Sulfonated Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. DE10335634B4 - Use of perilla-, geranium- and citronellic acid as well as selected derivatives for preservation, for the treatment of acne, dandruff or dematomycoses as well as for combating body odor-causing microorganisms - Google Patents [patents.google.com]

- 6. Deconstructing 14-phenylpropyloxymetopon: minimal requirements for binding to mu opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. WO2014076235A1 - Modulators of intracellular chloride concentration for treating fragile x syndrome - Google Patents [patents.google.com]

An In-Depth Technical Guide to N,N-Diethyl-2-hydroxyacetamide: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethyl-2-hydroxyacetamide, a versatile organic compound, holds significant potential within the realms of pharmaceutical sciences and organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis methodologies, and critical applications, with a particular focus on its role in drug development. We will explore its use as a key reactant in the formation of prodrugs to enhance bioavailability, as well as its utility in the synthesis of pharmacologically active amides. Furthermore, this guide will address the toxicological and safety considerations essential for its handling and application in a research and development setting. Through a synthesis of technical data and practical insights, this document aims to serve as an authoritative resource for scientists and researchers employing this compound in their work.

Introduction: Unveiling a Multifaceted Molecule

This compound, also known as N,N-diethylglycolamide, is an amide derivative of glycolic acid. Its unique structure, featuring a hydrophilic hydroxyl group and a lipophilic diethylamide moiety, imparts a balanced solubility profile, making it a valuable intermediate and reagent in various chemical transformations. While it finds use in cosmetics as a moisturizing agent and in agriculture for the preparation of pesticides, its most compelling applications for the scientific community lie in the field of medicinal chemistry and drug development.[1]

This guide will navigate the core scientific principles and practical considerations surrounding this compound, providing the necessary depth for its effective and safe utilization in a laboratory setting.

Physicochemical Properties: A Data-Driven Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to its application. These properties dictate its behavior in different solvent systems, its reactivity, and its potential interactions with biological systems.

| Property | Value | Source |

| Molecular Formula | C6H13NO2 | [1][] |

| Molecular Weight | 131.17 g/mol | [3] |

| CAS Number | 39096-01-0 | [3] |

| Appearance | Colorless to yellowish liquid | [1] |

| Boiling Point | 238 °C (lit.) | [] |

| Melting Point | 23-26 °C | [1] |

| Density | 1.009 g/mL at 25 °C (lit.) | [1][] |

| Refractive Index | n20/D 1.457 (lit.) | [1] |

| Solubility | Soluble in water and most organic solvents.[1] | ChemBK[1] |

| InChI Key | RZCCQWOCSZOHMQ-UHFFFAOYSA-N | [3] |

| SMILES | CCN(CC)C(=O)CO | [3] |

Synthesis of this compound: A Step-by-Step Protocol

A more direct, albeit potentially more hazardous, route would involve the reaction of 2-chloro-N,N-diethylacetamide with a hydroxide source to substitute the chloride with a hydroxyl group.

Illustrative Synthetic Pathway

Caption: A plausible synthetic route to this compound.

Experimental Protocol: Synthesis via Hydrolysis of 2-chloro-N,N-diethylacetamide

Disclaimer: This protocol is illustrative and should be adapted and optimized with appropriate laboratory safety precautions.

Materials:

-

2-chloro-N,N-diethylacetamide

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (or other drying agent)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate, saturated solution

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-N,N-diethylacetamide in ethanol.

-

Hydrolysis: Prepare a solution of sodium hydroxide in water and add it dropwise to the stirred ethanolic solution of the starting material.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by Thin Layer Chromatography).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Neutralize the excess base with a dilute solution of hydrochloric acid.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with a suitable organic solvent such as dichloromethane.

-

Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Further purification can be achieved by vacuum distillation or column chromatography if necessary.

-

Causality behind Experimental Choices:

-

Ethanol as Solvent: Ethanol is a good solvent for both the starting material and the inorganic base, allowing for a homogeneous reaction mixture.

-

Sodium Hydroxide: Provides the hydroxide nucleophile to displace the chloride atom.

-

Reflux: The elevated temperature increases the rate of the substitution reaction.

-

Aqueous Work-up: This series of steps is crucial to remove unreacted starting materials, salts, and other impurities, leading to a purer final product.

Applications in Drug Development and Research

This compound serves as a valuable building block in the synthesis of more complex molecules with therapeutic potential.

Prodrug Synthesis for Enhanced Bioavailability

One of the most significant applications of this compound is as a reactant in the synthesis of phosphonate prodrugs.[] A notable example is its use to increase the oral bioavailability of the antiviral agent 9-[2-(Phosphonomethoxy)ethyl]adenine (PMEA).[] The hydroxyl group of this compound can be esterified with the phosphonate group of the parent drug. This modification can improve the drug's lipophilicity and membrane permeability, leading to enhanced absorption after oral administration. Once absorbed, the prodrug is metabolized back to the active parent drug.

Caption: Conceptual workflow of prodrug synthesis using this compound.

Synthesis of Biologically Active Amides

This compound is utilized in the synthesis of various amides that have shown utility in chemistry and biochemistry.[4] Some of these synthesized amides have been investigated as peripheral benzodiazepine receptor effectors, suggesting a potential role in modulating neurological pathways.[4]

Use as an Internal Standard in Pharmacokinetic Studies

A deuterium-labeled version of this compound is available and used as an internal standard in analytical and pharmacokinetic research. This stable isotope-labeled compound allows for accurate quantification of related compounds in biological samples using mass spectrometry and liquid chromatography. This application underscores its relevance in the preclinical and clinical evaluation of drug candidates.

Toxicology and Safety Profile

A comprehensive understanding of the toxicological profile and safe handling procedures for this compound is paramount for researchers.

Hazard Identification

Based on available safety data, this compound is classified as an irritant.

-

Skin Irritation: Causes skin irritation.[5]

-

Eye Irritation: Causes serious eye irritation.[5]

-

Respiratory Irritation: May cause respiratory irritation.[5]

Safety Precautions and Handling

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).

-

Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a suitable respirator.

-

Skin and Body Protection: Wear a lab coat or other protective clothing.

Handling and Storage:

-

Avoid contact with skin and eyes.[1]

-

Avoid inhalation of vapor or mist.

-

Store in a cool, dry, and well-ventilated place, away from sources of ignition and oxidizing agents.[1]

First Aid Measures:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[1]

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Toxicological Data

While specific LD50 and chronic toxicity data for this compound were not found in the searched literature, studies on related N,N-dialkylamides, such as DEET (N,N-diethyl-m-toluamide), have been conducted. These studies on analogous structures can provide some context for potential toxicological endpoints to consider, but direct extrapolation of data is not appropriate. For instance, toxicological studies on DEET have investigated effects on various organs, including the skin, liver, and nervous system.

Conclusion

This compound is a chemical compound with a growing significance in the field of drug development and organic synthesis. Its unique physicochemical properties make it a versatile tool for medicinal chemists, particularly in the strategic design of prodrugs to overcome pharmacokinetic challenges. While its utility is clear, a comprehensive understanding of its synthesis and safe handling is crucial for its effective and responsible application. Further research into its own pharmacological and detailed toxicological profile would be beneficial to fully elucidate its potential and limitations. This guide serves as a foundational resource to empower researchers in their endeavors with this promising molecule.

References

-

This compound - ChemBK. (2024-04-09). [Link]

-

Pharmacologic and toxicologic studies of N,N-diethyltoluamide. II. N,N-Diethyl-o-toluamide and N,N-diethyl-p-toluamide. - PubMed. [Link]

-

N N Diethyl 2 Hydroxyacetamide | CAS 39096-01-0 - Veeprho. [Link]

-

Pharmacologic and toxicologic studies on N, N-diethyltoluamide. I. N,N-diethyl-m-toluamide - PubMed. [Link]

-

ANALYTICAL METHODS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - NCBI Bookshelf. [Link]

-

Understanding the Properties and Uses of 2-Chloro-N,N-diethylacetamide. [Link]

-

This compound | C6H13NO2 | CID 4137580 - PubChem. [Link]

Sources

An In-Depth Technical Guide to N,N-Diethyl-2-hydroxyacetamide: From Discovery to Application in Drug Development

This guide provides a comprehensive technical overview of N,N-Diethyl-2-hydroxyacetamide, a versatile chemical intermediate. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's historical context, synthesis, physicochemical properties, and its critical role as a building block in the pharmaceutical industry, particularly in the development of antiviral and other therapeutic agents.

Introduction: Unveiling a Key Synthetic Intermediate

This compound, also known as N,N-Diethylglycolamide, is an organic compound that has garnered significant interest as a versatile intermediate in organic synthesis. Its unique structure, featuring a hydrophilic hydroxyl group and a lipophilic diethylamide moiety, imparts properties that are highly valuable in medicinal chemistry. This guide will explore the journey of this compound from its early explorations to its contemporary applications in enhancing the therapeutic potential of drug candidates.

The Genesis of this compound: A Historical Perspective

The exploration of hydroxyacetamides dates back to the late 1950s, when a range of these compounds were synthesized and investigated for their potential as anticonvulsant agents[1]. While the specific discovery of the N,N-diethyl derivative is not prominently documented in seminal publications, its synthesis falls within the broader class of reactions involving the amidation of glycolic acid or its esters. The fundamental chemistry for its creation has been well-established for decades, with the reaction of amines with glycolic acid derivatives being a key method for preparing N-alkyl hydroxyacetamides[1].

The contemporary significance of this compound has shifted from the pursuit of its intrinsic biological activity to its application as a strategic component in prodrug design. This evolution highlights a common trajectory in medicinal chemistry, where a compound's value is realized through its ability to optimize the properties of other pharmacologically active molecules.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and formulation.

| Property | Value | Source |

| CAS Number | 39096-01-0 | [2][3][4][5] |

| Molecular Formula | C₆H₁₃NO₂ | [2][] |

| Molecular Weight | 131.17 g/mol | [3][4][] |

| Appearance | Colorless to yellowish liquid | [7] |

| Boiling Point | 220-225 °C | [7] |

| Density | ~0.979 g/cm³ | [7] |

| Solubility | Soluble in water and most organic solvents | [7] |

| Refractive Index (n20/D) | 1.457 (lit.) | [4] |

Analytical Characterization: The identity and purity of this compound are typically confirmed using a suite of analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl (-OH) and amide (C=O) stretches.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Synthesis of this compound: A Detailed Protocol

The most direct and efficient method for the synthesis of this compound is the aminolysis of an ester of glycolic acid, such as ethyl glycolate, with diethylamine. This nucleophilic acyl substitution reaction is a well-established method for amide formation.

Reaction Principle: Nucleophilic Acyl Substitution

The synthesis proceeds via the nucleophilic attack of the secondary amine, diethylamine, on the electrophilic carbonyl carbon of the ethyl glycolate. The ethoxy group of the ester is subsequently eliminated as ethanol, yielding the desired N,N-diethylamide.

Caption: General reaction scheme for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for the synthesis of N-alkyl hydroxyacetamides from glycolic acid esters[1].

Materials:

-

Ethyl glycolate

-

Diethylamine

-

Anhydrous solvent (e.g., Toluene or neat)

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl glycolate (1.0 equivalent) and diethylamine (1.2-2.0 equivalents). The reaction can be performed neat or in a high-boiling inert solvent like toluene. The use of excess diethylamine can help to drive the reaction to completion.

-

Reaction Conditions: Heat the reaction mixture to reflux (the temperature will depend on the solvent used, or the boiling point of the neat mixture). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material (ethyl glycolate) is consumed.

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-